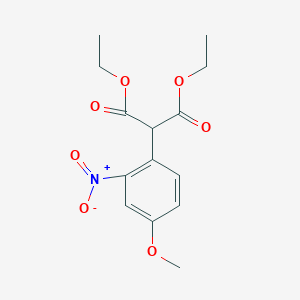
4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic compound with the molecular formula C12H14FN5O and a molecular weight of 261.27 g/mol. This compound is also known by its chemical name, TAK-915, and has been studied for its therapeutic potential as a treatment for neurological disorders.
作用機序
The exact mechanism of action of 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not yet fully understood. However, it is believed to work by targeting specific receptors in the brain, such as the GABA receptors. This compound has been shown to enhance the activity of GABA receptors, which are involved in regulating neurotransmitter activity in the brain.
生化学的および生理学的効果
Studies have shown that 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce pain and inflammation in animal models of these conditions.
実験室実験の利点と制限
One of the main advantages of using 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its potential as a treatment for neurological disorders. This compound has been shown to be effective in animal models of Alzheimer's disease and schizophrenia, and could potentially be used to develop new treatments for these conditions. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult and expensive to produce.
将来の方向性
There are several future directions for research on 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of research is in the development of new treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research is in the development of new pain and inflammation treatments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-fluorobenzoyl chloride with 2-propyl-1H-tetrazole in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
科学的研究の応用
The potential applications of 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide in scientific research are vast and varied. One of the most promising areas of research is in the field of neuroscience, where this compound has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. It has also been studied for its potential as a treatment for pain and inflammation.
特性
CAS番号 |
593241-46-4 |
|---|---|
製品名 |
4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide |
分子式 |
C11H12FN5O |
分子量 |
249.24 g/mol |
IUPAC名 |
4-fluoro-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H12FN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15,18) |
InChIキー |
RSIAOGOWFKOBQG-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)F |
正規SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)



![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)